Lavandulol

Catalog No.
S597536
CAS No.
58461-27-1
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lavandulol

CAS Number

58461-27-1

Product Name

Lavandulol

IUPAC Name

5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3

InChI Key

CZVXBFUKBZRMKR-UHFFFAOYSA-N

Synonyms

2-isopropenyl-5-methyl-4-hexen-1-ol, 4-hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 5-methyl-2-(1-methylethenyl)-4-hexen-1-ol, lavandulol

Canonical SMILES

CC(=CCC(CO)C(=C)C)C

The exact mass of the compound Lavandulol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Acyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antimicrobial and Antibacterial Properties:

Studies have investigated Lavandulol's potential as an antimicrobial and antibacterial agent. Research suggests it exhibits activity against various bacteria, including Staphylococcus aureus and Escherichia coli []. However, further investigation is needed to determine its efficacy and safety in clinical settings.

Insecticidal Potential:

Lavandulol has shown promise as a potential insecticide. Studies have demonstrated its effectiveness against various insects, including mosquitoes and bed bugs []. Further research is necessary to explore its potential as a safe and environmentally friendly alternative to traditional insecticides.

Anti-inflammatory Effects:

Scientific research suggests Lavandulol may possess anti-inflammatory properties. Studies have shown it can reduce inflammation in various models, including skin inflammation and inflammatory bowel disease [, ]. However, more research is required to understand its mechanism of action and potential therapeutic applications.

Anxiolytic and Sedative Effects:

Some studies suggest Lavandulol may have anxiolytic (anxiety-reducing) and sedative effects. Research has demonstrated its ability to reduce anxiety-like behaviors in animal models []. However, further investigation is needed to determine its safety and efficacy for treating anxiety disorders in humans.

Lavandulol is a monoterpene alcohol predominantly found in essential oils, especially lavender oil. It exists as two enantiomers: the (R)-enantiomer, which is naturally occurring and has a pleasant aroma described as a "weak floral, herbal odor with slightly lemon-like, fresh citrus fruity nuance," and the (S)-enantiomer, which has a significantly weaker scent . Lavandulol plays a crucial role in the fragrance industry and is also recognized for its function as an insect pheromone .

Research suggests lavanudulol may possess various biological activities, including:

  • Antioxidant: Studies indicate lavanudulol's potential to scavenge free radicals, which can damage cells [].
  • Antimicrobial: Lavandulol might exhibit antimicrobial properties against certain bacteria and fungi.
Due to its alcohol functional group. Significant reactions include:

  • Esterification: Lavandulol can react with acids to form esters, which are widely used in perfumery .
  • Hydroxylation: The compound can be hydroxylated by fungal strains, leading to derivatives like tetrahydrolavandulol .
  • Prins Reaction: This reaction allows for the synthesis of lavandulol from citral through a series of steps involving stannanes and aluminum catalysts .

Lavandulol exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that lavandulol possesses antimicrobial effects against certain bacteria and fungi, making it a potential candidate for natural preservatives .
  • Insect Pheromone: The compound has been identified as an insect pheromone, influencing behaviors such as mating in certain species .
  • Aromatherapy Benefits: Due to its pleasant scent, lavandulol is often used in aromatherapy for its calming effects.

Several methods exist for synthesizing lavandulol:

  • Prins Reaction: This method involves the reaction of citral with stannanes catalyzed by boron trifluoride, yielding lavandulol in moderate yields .
  • Biotransformation: Fungal strains like Rhizopus oryzae can biotransform racemic lavandulol into its tetrahydro derivative, showcasing an eco-friendly synthesis route .
  • Homogeneous Catalysis: Recent studies have explored one-step synthesis using water-soluble palladium catalysts under high dilution conditions, achieving good yields .

Lavandulol has diverse applications:

  • Fragrance Industry: It is widely used in perfumes and scented products due to its appealing aroma.
  • Food Industry: Its flavoring properties make it suitable for use in food products.
  • Pharmaceuticals: The compound's biological activities suggest potential therapeutic applications.

Research on the interactions of lavandulol includes:

  • Enantioselectivity Studies: Investigations into how different enantiomers interact with biological systems reveal varying levels of activity and efficacy .
  • Pheromone Interaction: Studies have shown that lavandulol can influence the behavior of insects, underscoring its role as a pheromone and its potential use in pest management strategies .

Several compounds share structural similarities with lavandulol but differ in their properties and applications. Here are some notable examples:

CompoundStructure TypeUnique Features
LinaloolMonoterpene AlcoholWidely used in fragrances; has a stronger floral scent.
GeraniolMonoterpene AlcoholKnown for its rose-like aroma; used in cosmetics.
CitralMonoterpene AldehydePrecursor to many terpenes; strong lemon scent.
TerpineolMonoterpene AlcoholExhibits antioxidant properties; used in cleaning products.

Lavandulol is unique due to its specific enantiomeric composition and its dual role as both a fragrance component and an insect pheromone, setting it apart from similar compounds .

XLogP3

3

Other CAS

58461-27-1
498-16-8

Wikipedia

(+/-)-lavandulol

General Manufacturing Information

4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Oritani, T., et al., Agric. Biol. Chem., 37, 1923 (1973)
Cross, H., et al., Biotechnol. Lett., 26, 457 (2004)

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